Dual GATA and Proteasome Inhibition
K-7174 dihydrochloride demonstrates a dual mechanism of action, simultaneously inhibiting GATA-mediated transcription and proteasome activity . While other compounds like K-11706 are also GATA inhibitors, they lack the proteasome inhibitory function. Conversely, proteasome inhibitors like bortezomib do not directly target GATA transcription factors. This dual action is evidenced by the compound's ability to suppress GATA-mediated VCAM-1 expression (IC50 = 14 μM) and Epo production (10 μM) while also inhibiting the β1, β2, and β5 subunits of the 20S proteasome at a concentration of 5 μM .
| Evidence Dimension | Mechanism of Action (Target Specificity) |
|---|---|
| Target Compound Data | Inhibits GATA transcription factor binding (IC50 = 14 μM for VCAM-1 expression suppression) and 20S proteasome activity (5 μM inhibits β1, β2, and β5 subunits) |
| Comparator Or Baseline | K-11706 (GATA inhibitor only); Bortezomib (proteasome inhibitor only, primarily targets β1 and β5 subunits) |
| Quantified Difference | Dual inhibition vs. single-target inhibition for both comparators |
| Conditions | In vitro cell-based assays: VCAM-1 expression in HUVECs (GATA inhibition); purified 20S proteasome enzymatic assays (proteasome inhibition) |
Why This Matters
This dual mechanism enables a broader range of research applications, including studies of crosstalk between transcriptional regulation and protein degradation pathways.
